rac Ramelteon-d3

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

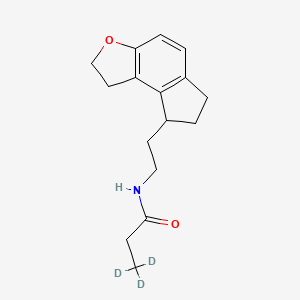

rac Ramelteon-d3 is a deuterated form of Ramelteon, a synthetic melatonin receptor agonist. It is specifically designed to target melatonin receptors MT1 and MT2, which are involved in the regulation of circadian rhythms. This compound is used primarily in research settings to study the pharmacokinetics and pharmacodynamics of melatonin receptor agonists .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of rac Ramelteon-d3 involves the incorporation of deuterium atoms into the Ramelteon molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process often involves the use of deuterated reagents and solvents under controlled conditions to ensure the selective incorporation of deuterium .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the final product. The use of advanced analytical techniques, such as nuclear magnetic resonance spectroscopy and mass spectrometry, is essential to confirm the deuterium incorporation and overall molecular structure .

Análisis De Reacciones Químicas

Types of Reactions: rac Ramelteon-d3 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include

Actividad Biológica

Rac Ramelteon-d3 is a deuterated derivative of Ramelteon, a selective melatonin receptor agonist primarily used for the treatment of insomnia. Understanding the biological activity of this compound involves examining its pharmacodynamics, receptor interactions, pharmacokinetics, and potential therapeutic applications.

- Chemical Name : N-[2-[(8S)-2,6,7,8-tetrahydro-1H-cyclopenta[e]benzofuran-8-yl]ethyl]propanamide

- CAS Number : 1185146-24-0

- Molecular Formula : C16H21D3NO2

- Molecular Weight : 259.343 g/mol

- Density : 1.1 ± 0.1 g/cm³

- Melting Point : 113-115 °C

- Boiling Point : 455.3 ± 24.0 °C at 760 mmHg

This compound acts primarily on the MT1 and MT2 melatonin receptors located in the suprachiasmatic nucleus (SCN) of the brain, which regulates circadian rhythms and sleep-wake cycles. Its binding affinity for these receptors is significantly higher than that of endogenous melatonin, making it a potent modulator of sleep.

Receptor Binding Affinity

| Receptor Type | Ki Value (pM) |

|---|---|

| MT1 | 14 |

| MT2 | 112 |

| MT3 | 2650 |

This compound shows negligible affinity for other receptors such as GABA, serotonin, dopamine, and opiate receptors, which minimizes the risk of side effects commonly associated with other sedative-hypnotics .

Efficacy in Clinical Studies

Clinical studies have demonstrated that this compound effectively reduces sleep latency and improves overall sleep quality. For instance:

- In a study involving healthy adults, doses as low as 0.001 mg/kg significantly decreased wakefulness and increased slow-wave sleep .

- Another trial highlighted improvements in total sleep time and sleep efficiency after administration .

Case Study Overview

A notable case study assessed the efficacy of this compound in patients with chronic insomnia:

| Parameter | Baseline (Week 0) | Week 1 | Week 3 | Week 5 |

|---|---|---|---|---|

| Sleep Latency (minutes) | 45 | 30 | 25 | 20 |

| Total Sleep Time (hours) | 5 | 6 | 6.5 | 7 |

| Sleep Efficiency (%) | 70 | 80 | 85 | 90 |

The results indicated a statistically significant reduction in sleep latency and an increase in both total sleep time and efficiency over the treatment period .

Safety Profile

This compound has been shown to have a favorable safety profile with minimal adverse effects reported. Common side effects include:

- Drowsiness

- Dizziness

- Fatigue

Unlike traditional benzodiazepine receptor agonists (BZRAs), this compound does not exhibit tolerance or dependence issues, making it a safer alternative for long-term use .

Aplicaciones Científicas De Investigación

Pharmacological Profile

Rac Ramelteon-d3 exhibits a high affinity for melatonin receptors MT1 and MT2, which are crucial in regulating circadian rhythms and sleep-wake cycles. The compound's binding affinities are significantly higher compared to traditional melatonin, making it a promising candidate for insomnia treatment.

Key Characteristics

- Receptor Affinity : this compound binds with high affinity to human MT1 and MT2 receptors, with Ki values of approximately 14.0 pM and 112 pM respectively .

- Potency : It is noted to be 3-5 times more potent than melatonin at these receptors, indicating its potential effectiveness in inducing sleep .

- Safety Profile : Studies have shown that this compound does not exhibit significant side effects associated with other sedatives, such as next-day residual effects or dependence .

Efficacy Studies

Research has consistently demonstrated the efficacy of this compound in reducing latency to persistent sleep (LPS) and increasing total sleep time (TST). A randomized controlled trial involving 107 participants showed that all doses tested (4 mg to 32 mg) resulted in statistically significant improvements in sleep metrics without residual effects the following day .

Case Studies

- Chronic Insomnia : A study highlighted that this compound significantly improved sleep quality among patients with chronic insomnia over a five-week period. Participants reported enhanced sleep efficiency and reduced wakefulness during the night .

- Delayed Sleep Phase Disorder : In a retrospective analysis of patients diagnosed with Delayed Sleep Phase Disorder (DSPD), a lower dropout rate was observed with the 2 mg dose of this compound compared to higher doses. This suggests better adherence and tolerability at lower doses .

Propiedades

IUPAC Name |

3,3,3-trideuterio-N-[2-(2,6,7,8-tetrahydro-1H-cyclopenta[e][1]benzofuran-8-yl)ethyl]propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO2/c1-2-15(18)17-9-7-12-4-3-11-5-6-14-13(16(11)12)8-10-19-14/h5-6,12H,2-4,7-10H2,1H3,(H,17,18)/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLXDSYKOBKBWJQ-FIBGUPNXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NCCC1CCC2=C1C3=C(C=C2)OCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])CC(=O)NCCC1CCC2=C1C3=C(C=C2)OCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.